molecular formula C20H20O3 B4951325 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene

2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene

Cat. No.: B4951325
M. Wt: 308.4 g/mol
InChI Key: XZSBKFOGNXRKNC-UHFFFAOYSA-N
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Description

2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxyphenoxy group attached to the naphthalene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene can be achieved through several methods. One common approach involves the esterification of β-naphthol with ethyl alcohol in the presence of sulfuric acid . Another method includes the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base . Additionally, β-naphtholsodium can react with ethyl bromide to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated derivatives, nitro compounds, and various quinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its aromatic and ether functionalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene is unique due to its specific combination of ethoxy and phenoxy groups attached to the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-2-21-18-8-5-9-19(15-18)22-12-13-23-20-11-10-16-6-3-4-7-17(16)14-20/h3-11,14-15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSBKFOGNXRKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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